molecular formula C66H78N2O21 B605023 7-O-(Cbz-N-amido-PEG4)-paclitaxel

7-O-(Cbz-N-amido-PEG4)-paclitaxel

カタログ番号 B605023
分子量: 1235.34
InChIキー: HJKOKKMPULFMRK-NCJMBMFASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-O-(Cbz-N-amido-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates.

科学的研究の応用

Enhanced Drug Delivery and Tumor Targeting

  • Graphene Oxide as a Nanocarrier

    A study by Xu et al. (2015) explored using PEGylated graphene oxide as a nanocarrier for paclitaxel delivery. This system showed increased cytotoxicity in lung and breast cancer cells compared to free paclitaxel, indicating improved drug delivery efficiency (Xu et al., 2015).

  • Nanoparticle Drug Delivery Systems

    Research by Zhang et al. (2016) developed a prodrug-based nano-drug delivery system co-encapsulating paclitaxel and carboplatin for lung cancer treatment. This strategy aimed to overcome multidrug resistance and reduce systemic toxic side effects (Zhang et al., 2016).

  • PEGylated Fmoc-Amino Acid Conjugates

    A study by Zhang et al. (2015) focused on PEGylated Fmoc-amino acid conjugates as nanocarriers for improved drug delivery. These conjugates demonstrated enhanced antitumor activity due to improved delivery efficacy (Zhang et al., 2015).

  • Polymeric Micelle for Breast Cancer Therapy

    Xiang et al. (2018) synthesized a PTX-binding micelle for breast cancer therapy. This system showed enhanced tumor accumulation and improved therapeutic efficacy in cancer treatment (Xiang et al., 2018).

Improving Pharmacokinetics and Reducing Toxicity

  • Biocompatible PEGylated GO

    Xu et al. (2014) demonstrated that biocompatible PEGylated graphene oxide could improve the bioavailability of paclitaxel and reduce toxicity in cancer cells (Xu et al., 2014).

  • Radiosensitizing Effect of PTX

    Danhier et al. (2012) explored the radiosensitizing effect of PTX-loaded micelles, highlighting their potential in enhancing tumor radiosensitivity and improving therapeutic outcomes (Danhier et al., 2012).

  • Estrone-Conjugated PEGylated Liposome

    A study by Tang et al. (2022) on estrone-conjugated PEGylated liposomes for ovarian cancer showed reduced acute toxicity and improved anti-tumor efficacy, demonstrating a promising therapeutic formulation (Tang et al., 2022).

  • Paclitaxel Prodrug Conjugated with PEG

    Lee et al. (2005) developed a paclitaxel prodrug conjugated with PEG to increase solubility and reduce toxicity, enhancing the feasibility of chemotherapy (Lee et al., 2005).

Novel Formulations and Cancer Therapies

  • Nanoparticles for Ovarian Cancer

    Xiao et al. (2009) reported on a self-assembling nanoparticle for paclitaxel delivery in ovarian cancer, showing superior anti-tumor effects and toxicity profiles compared to conventional treatments (Xiao et al., 2009).

  • Targeted Liposome for FGFR Overexpressing Tumor

    Cai et al. (2012) developed a targeted PEGylated liposome for paclitaxel delivery to tumors overexpressing fibroblast growth factor receptor, demonstrating improved tumor targeting and reduced toxicity (Cai et al., 2012).

特性

製品名

7-O-(Cbz-N-amido-PEG4)-paclitaxel

分子式

C66H78N2O21

分子量

1235.34

IUPAC名

(2aR,4S,4aS,6R,9S,11S,12S,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-((3-oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oyl)oxy)-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

InChI

InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1

InChIキー

HJKOKKMPULFMRK-NCJMBMFASA-N

SMILES

O=C(C1=CC=CC=C1)N[C@H]([C@@H](O)C(O[C@H]2C[C@]([C@H]3OC(C4=CC=CC=C4)=O)(O)C(C)(C)C([C@H](C([C@@]5(C)C3[C@@](CO6)(OC(C)=O)[C@H]6C[C@@H]5OC(CCOCCOCCOCCOCCNC(OCC7=CC=CC=C7)=O)=O)=O)OC(C)=O)=C2C)=O)C8=CC=CC=C8

外観

Solid powder

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

7-O-(Cbz-N-amido-PEG4)- paclitaxel

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 2
Reactant of Route 2
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 3
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 4
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 5
Reactant of Route 5
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 6
Reactant of Route 6
7-O-(Cbz-N-amido-PEG4)-paclitaxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。